molecular formula C14H18ClNO5S B5343083 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid

Cat. No. B5343083
M. Wt: 347.8 g/mol
InChI Key: OOBTXEUBCOLUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid, also known as CPCCOEt, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), which is a type of G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. CPCCOEt has been used as a tool compound to investigate the function of mGluR1 in various physiological and pathological conditions.

Mechanism of Action

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid acts as a selective antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. mGluR1 is expressed in various brain regions and plays a key role in the regulation of synaptic transmission and plasticity. By blocking mGluR1 activity, this compound can modulate the function of neural circuits and affect various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, studies have shown that this compound can block the development of neuropathic pain in rats by inhibiting mGluR1 activity in the spinal cord. This compound has also been shown to reduce anxiety-like behavior in mice by blocking mGluR1 activity in the amygdala. In addition, this compound has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other glutamate receptors. Another advantage is its relatively low toxicity and good solubility in aqueous and organic solvents. However, one limitation is that this compound may have off-target effects on other proteins or receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid and mGluR1. One direction is to investigate the role of mGluR1 in the development and maintenance of chronic pain, and to explore the potential of mGluR1 antagonists such as this compound as analgesic drugs. Another direction is to investigate the role of mGluR1 in psychiatric disorders such as depression and schizophrenia, and to explore the potential of mGluR1 antagonists as novel therapeutics. Finally, further studies are needed to elucidate the molecular mechanisms of mGluR1 signaling and to identify new compounds that can modulate this pathway with high selectivity and efficacy.

Synthesis Methods

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid can be synthesized by the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological conditions. For example, studies have shown that mGluR1 activation is involved in the regulation of pain perception, anxiety, depression, and drug addiction. This compound has been used to block mGluR1 activity and investigate the effects on these processes.

properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5S/c1-2-21-13-6-5-11(8-12(13)15)22(19,20)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBTXEUBCOLUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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